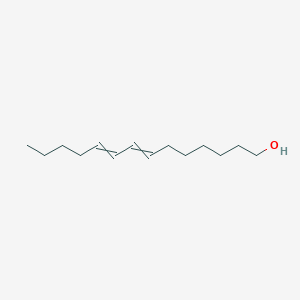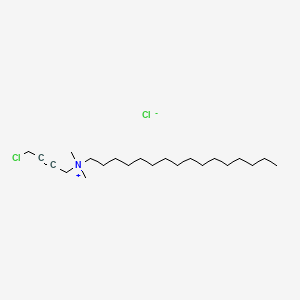
N-(2-Azidoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Azidoethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azidoethyl)benzamide typically involves the reaction of benzoyl chloride or benzoic acid with 2-azidoethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed in an aqueous medium, which simplifies the post-reaction purification process as the product is insoluble in water .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Azidoethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Cycloaddition Reactions: The Huisgen cycloaddition is often performed using copper(I) catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted benzamides.
Reduction Reactions: N-(2-Aminoethyl)benzamide.
Cycloaddition Reactions: 1,2,3-Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Azidoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-containing molecules to form stable triazole linkages.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-Azidoethyl)benzamide depends on the specific application and the target molecule. In bioconjugation, the azido group reacts with alkyne-containing molecules through a cycloaddition reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Phenylethyl)benzamide: Similar structure but with a phenyl group instead of an azido group.
N-(2-Methylcyclohexyl)benzamide: Contains a cyclohexyl group instead of an azido group.
2,3-Dimethoxybenzamide: Contains methoxy groups on the benzene ring.
Uniqueness
N-(2-Azidoethyl)benzamide is unique due to the presence of the azido group, which imparts specific reactivity and allows for cycloaddition reactions that are not possible with other similar compounds. This makes it particularly valuable in applications requiring bioconjugation and the formation of stable linkages.
Eigenschaften
CAS-Nummer |
72200-26-1 |
|---|---|
Molekularformel |
C9H10N4O |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
N-(2-azidoethyl)benzamide |
InChI |
InChI=1S/C9H10N4O/c10-13-12-7-6-11-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |
InChI-Schlüssel |
JCGANCYVCAOITN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


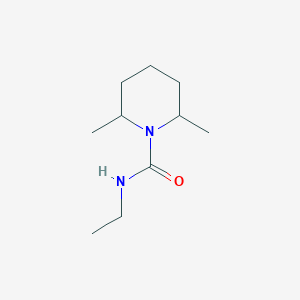
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
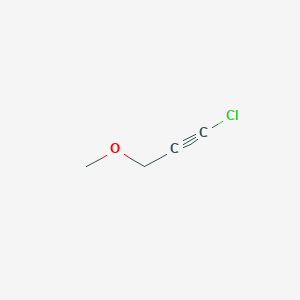
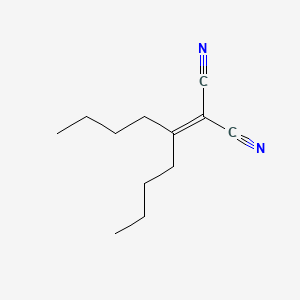



![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)


